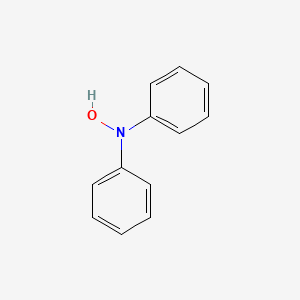

N,N-Diphenylhydroxylamine

描述

Scope and Significance in Contemporary Organic Chemistry

In modern organic chemistry, N,N-Diphenylhydroxylamine is recognized for its multifaceted utility. Its chemical behavior allows it to function as an important intermediate, a polymerization inhibitor, and an antioxidant. The compound and its derivatives are particularly significant in the study of reaction mechanisms, especially those involving free radicals.

One of its primary roles is as a radical scavenger and polymerization inhibitor. google.com The presence of both N-H and O-H bonds in related hydroxylamines is believed to be responsible for their ability to trap free radicals through a hydrogen transfer mechanism. rsc.orgnih.gov this compound and similar compounds have been studied for their efficiency in inhibiting the polymerization of vinyl aromatic monomers like styrene (B11656). mdpi.comgfzxb.orggoogle.com Its ability to react with and neutralize radical species prevents the propagation of polymerization chains. mdpi.com

Furthermore, this compound serves as a valuable antioxidant. cuni.czbritannica.com It can interrupt oxidation chains by reacting with peroxy radicals. cuni.czcdnsciencepub.com The oxidation of this compound leads to the formation of the stable free radical, diphenylnitrogen oxide (diphenyl nitroxide), a property that makes it a subject of study in the autoxidation processes of various organic materials. britannica.comresearchgate.net This transformation is central to its function in mitigating oxidative degradation.

Historical Context of Hydroxylamine (B1172632) Derivatives Research

The investigation of hydroxylamine and its derivatives has a rich history dating back to the 19th century. Hydroxylamine was first prepared in the form of hydroxylammonium chloride in 1865 by the German chemist Wilhelm Clemens Lossen, who synthesized it by reacting tin and hydrochloric acid in the presence of ethyl nitrate. wikipedia.org The pure form of hydroxylamine was later isolated in 1891 by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer. wikipedia.org

The synthesis of substituted hydroxylamines followed, with various methods being developed to create N- and O-substituted derivatives. mdpi.comatamanchemicals.com Disubstituted hydroxylamines were prepared through several different methods. google.com A key milestone in the history of this specific compound was in 1914, when Wieland and Offenbacher first reported the preparation of this compound from the reaction of phenyl magnesium bromide and nitrosobenzene (B162901). google.com Early research also explored the oxidation of this compound, which was found to yield diphenyl nitric oxide, a compound noted for its instability at the time. google.com This foundational work paved the way for the extensive investigation into the properties and applications of this compound and related compounds in subsequent decades.

Overview of Key Research Areas for this compound

The unique chemical properties of this compound have established it as a focal point in several key research areas. These investigations primarily leverage its reactivity towards free radicals and its role as a precursor to other reactive species.

Polymerization Kinetics and Inhibition: A significant area of research is the use of this compound as an inhibitor for free-radical polymerization. mdpi.com Studies have examined its inhibiting effects on the bulk polymerization of styrene, comparing its efficiency to other hydroxylamine derivatives. gfzxb.org Its role in controlling polymerization is crucial for preventing the unwanted solidification of monomers during transport and storage. mdpi.comgoogle.com

Antioxidant Mechanisms: The compound is extensively studied as an antioxidant. Research focuses on its ability to inhibit autoxidation in various substrates, including hydrocarbons and polymers. cdnsciencepub.com For instance, in the oxidation of N-alkylamides, derivatives of this compound are formed which can react with peroxyls and interrupt further oxidation chains. cuni.cz The mechanism of its antioxidant activity, particularly the roles of the N-H and O-H bonds in radical scavenging, is a subject of theoretical and experimental investigation. rsc.orgnih.gov

Mechanistic Studies and Free Radical Chemistry: this compound and its derivatives are instrumental in mechanistic studies. The thermal fragmentation of its derivatives has been investigated to understand the homolysis of N-O and S-O bonds, postulating a free-radical mechanism to account for the products formed. tandfonline.comtandfonline.com It is also used as a trap for reactive free radicals, helping to identify their presence and role in chemical reactions. google.comtandfonline.com The oxidation of diphenylamine (B1679370), a related compound, is known to proceed through a diphenylamino radical which is then converted to a nitroxide, with diphenyl hydroxylamine being a potential intermediate product in certain pathways. researchgate.net

Research Data: Thermal Fragmentation of an this compound Derivative

The thermal decomposition of O-Aryl-N,N-diphenylhydroxylamines has been studied to understand the behavior of these compounds at high temperatures. The following table details the products identified from the thermal fragmentation of O-benzenesulfonyl-N,N-diphenylhydroxylamine, which proceeds through a free-radical mechanism. tandfonline.comtandfonline.com

| Product Category | Identified Compound |

| Arenes & Biaryls | Arenes, Biaryl |

| Sulfur Compounds | Diaryl sulfide, Diaryl sulfone, Arenesulfonic acid, Thianthrene |

| Nitrogen Compounds | Diphenylamine, Carbazole |

| Oxygenated Compounds | Phenols |

Table 1: Products from the neat heating of O-benzenesulfonyl-N,N-diphenylhydroxylamine in an atmospheric nitrogen environment. The formation of these products supports a mechanism involving the initial homolysis of the N-O and S-O bonds. tandfonline.comtandfonline.com

Structure

3D Structure

属性

CAS 编号 |

1079-64-7 |

|---|---|

分子式 |

C12H11NO |

分子量 |

185.22 g/mol |

IUPAC 名称 |

N,N-diphenylhydroxylamine |

InChI |

InChI=1S/C12H11NO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H |

InChI 键 |

FMMQDMHSGNXJSQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)O |

产品来源 |

United States |

Synthetic Methodologies for N,n Diphenylhydroxylamine and Its Derivatives

Classical and Contemporary Synthetic Routes

The preparation of the core N,N-diphenylhydroxylamine structure and its analogues relies on several key synthetic strategies.

A classical and direct method for the formation of N,N-disubstituted hydroxylamines involves the reaction of nitroso compounds with Grignard reagents. The synthesis of this compound can be accomplished through the reaction of nitrosobenzene (B162901) with phenylmagnesium bromide.

The mechanism of this reaction involves the nucleophilic addition of the Grignard reagent to the nitrogen atom of the nitroso group. This process is understood to proceed via a polar 1,2-addition to the N=O bond, which is analogous to the well-established reaction of Grignard reagents with carbonyl compounds. The phenyl group from the Grignard reagent attacks the electrophilic nitrogen atom of nitrosobenzene, leading to the formation of an intermediate magnesium salt of the hydroxylamine (B1172632). Subsequent workup with a protic source, such as aqueous acid, furnishes the final this compound product.

The efficiency of this reaction can be influenced by factors such as the nature of the Grignard reagent and the reaction conditions. While the phenyl Grignard reagent is effective for this transformation, the product distribution can vary with other Grignard reagents, where single electron transfer (SET) mechanisms can sometimes compete with the desired polar addition, leading to the formation of side products like nitrones, oximes, and oxime ethers. researchgate.net

Table 1: Grignard Reagent-Mediated Synthesis of N,N-Disubstituted Hydroxylamines

| Nitroso Compound | Grignard Reagent | Product | Reaction Type | Ref. |

| Nitrosobenzene | Phenylmagnesium Bromide | This compound | Polar 1,2-Addition | researchgate.net |

| α-Chloronitrosoadamantane | Phenylmagnesium Bromide | N-Phenyl-adamantanone Nitrone | Polar 1,2-Addition | researchgate.net |

The reduction of tertiary nitroalkanes using alkali metals presents a pathway to N,N,O-trisubstituted hydroxylamines and N,N-disubstituted nitroxides. This method involves the conversion of a tertiary nitroalkane by an alkali metal, such as sodium, in an inert reaction medium. The reaction is believed to proceed through the formation of an anion radical of the tertiary nitroalkane. This unstable intermediate then undergoes further reactions to yield the desired products. The process can be manipulated to favor either the N,N,O-trisubstituted hydroxylamine or the N,N-disubstituted nitroxide.

The reduction of nitroarenes is a widely employed and versatile method for the synthesis of N-arylhydroxylamines, which are important analogues and precursors to this compound. Various reducing agents and catalytic systems have been developed to achieve the selective reduction of the nitro group to a hydroxylamino group, avoiding over-reduction to the corresponding aniline (B41778).

Catalytic Hydrogenation:

Catalytic hydrogenation is a prominent method for the synthesis of N-arylhydroxylamines from nitroaromatics. researchgate.net This can be achieved using heterogeneous catalysts such as platinum supported on silica (B1680970) (Pt/SiO₂), often in the presence of additives to enhance selectivity. For instance, the use of dimethyl sulfoxide (B87167) (DMSO) can inhibit the further hydrogenation of the hydroxylamine to the aniline. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Transfer Hydrogenation:

Catalytic transfer hydrogenation offers an alternative to the use of molecular hydrogen. organic-chemistry.orgiranarze.ir This method utilizes a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst. organic-chemistry.orgnih.gov For example, mesoporous titania-supported silver nanoparticles (Ag/MTA) can effectively catalyze the chemoselective reduction of nitroarenes to the corresponding N-arylhydroxylamines using ammonia-borane (NH₃BH₃) as the reducing agent. nih.gov Iron-based catalysts in the presence of formic acid have also been shown to be effective for the reduction of nitroarenes. organic-chemistry.org

Other Reductive Methods:

Other reducing systems, such as zinc dust in the presence of ammonium (B1175870) chloride, have been historically used for the reduction of nitrobenzene (B124822) to N-phenylhydroxylamine. These methods, while effective, often require stoichiometric amounts of the reducing agent.

Table 2: Reductive Synthesis of N-Arylhydroxylamines from Nitroarenes

| Nitroarene | Reducing System | Catalyst | Product | Yield | Ref. |

| Nitrobenzene | H₂ | Pt/SiO₂ with DMSO and n-BuNH₂ | N-Phenylhydroxylamine | High | researchgate.net |

| Substituted Nitroarenes | NH₃BH₃ | 4% Ag/MTA | Corresponding N-Arylhydroxylamines | >84% | nih.gov |

| Nitroarenes | Formic Acid | Fe(BF₄)₂·6H₂O with PP₃ ligand | Corresponding Anilines (via hydroxylamine intermediate) | up to 95% | organic-chemistry.org |

Selective Functionalization and Derivatization Strategies

Once this compound or its N-aryl analogues are synthesized, they can undergo further reactions to introduce various functional groups, leading to a diverse range of derivatives.

The acylation of hydroxylamines is a common method for their derivatization. N-Phenylhydroxylamine can be readily acylated to form N-acetyl-N-phenylhydroxylamine. This reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride. The reaction is often performed in the presence of a base, like sodium bicarbonate, to neutralize the hydrogen chloride byproduct when acetyl chloride is used. The temperature is usually kept low to avoid potential side reactions. This acylation can serve as a protective measure or as a means to introduce a new functional group that can be further modified.

N,N,O-Trisubstituted hydroxylamines represent a significant class of derivatives. A modern and versatile method for their synthesis involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides (MTHPs). organic-chemistry.orgsci-hub.ruresearchgate.netdigitellinc.com This approach allows for the formation of the N-O bond and is compatible with a wide range of secondary amines and alcohols, making it highly suitable for creating diverse libraries of N,N,O-trisubstituted hydroxylamines. organic-chemistry.orgsci-hub.ruresearchgate.netdigitellinc.com

Another strategy involves a stepwise approach starting from N,N-disubstituted hydroxylamines. This method includes the partial reduction of N-acyloxy secondary amines, followed by acetylation and subsequent reduction of the formed O-acyl-N,N-disubstituted hydroxylamines.

Reaction Mechanisms and Reactivity Profiles of N,n Diphenylhydroxylamine

Oxidation Chemistry and Nitroxide Radical Formation

The oxidation of N,N-diphenylhydroxylamine provides a direct route to the corresponding diphenylnitroxide radical, a species of considerable stability and utility.

The conversion of this compound to the diphenylnitroxide radical is typically achieved through a one-electron oxidation process. This transformation can be effected by a variety of oxidizing agents, including manganese dioxide, lead dioxide, or exposure to air. The reaction involves the removal of the hydrogen atom from the hydroxyl group, leading to the formation of the stable nitroxide radical.

The general reaction can be represented as:

(C₆H₅)₂NOH → (C₆H₅)₂NO• + H⁺ + e⁻

This process is a facile and common method for generating stable diarylnitroxide radicals.

The remarkable stability of the diphenylnitroxide radical can be attributed to several key structural features. The unpaired electron is delocalized over the nitrogen and oxygen atoms of the nitroxide group, a resonance stabilization that significantly lowers the energy of the radical species. This delocalization can be represented by the following resonance structures:

(C₆H₅)₂N-O• ↔ (C₆H₅)₂N⁺-O⁻

Furthermore, the two phenyl groups attached to the nitrogen atom provide extensive steric hindrance around the radical center. This steric shielding protects the radical from dimerization and other decomposition pathways, contributing significantly to its persistence. The bulky nature of the phenyl rings effectively isolates the radical, allowing it to exist as a stable species.

The stability of nitroxide radicals is also influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups can further stabilize the radical by delocalizing the positive charge in the resonance contributor, while electron-withdrawing groups can have a destabilizing effect.

Acid-Catalyzed Rearrangements

In the presence of strong acids, this compound and its derivatives undergo fascinating rearrangements, leading to the formation of new carbon-nitrogen and carbon-carbon bonds. These transformations are mechanistically related to the classic Bamberger and benzidine (B372746) rearrangements.

The Bamberger rearrangement is a characteristic reaction of N-phenylhydroxylamines in the presence of strong aqueous acid, typically yielding p-aminophenols. wikipedia.orgscribd.comhellenicaworld.com The mechanism proceeds through the protonation of the hydroxylamine (B1172632). While N-protonation is kinetically favored, it is generally unproductive. wikipedia.org O-protonation, although less favored, leads to the formation of a key intermediate, the nitrenium ion, through the loss of a water molecule. wikipedia.orgthieme.com This electrophilic nitrenium ion is then attacked by a nucleophile, which is typically water in the reaction medium, at the para position of the phenyl ring. Subsequent deprotonation leads to the formation of the final p-aminophenol product. wikipedia.org

Protonation: The hydroxylamine oxygen is protonated by the acid catalyst.

Formation of Nitrenium Ion: The protonated hydroxylamine loses a molecule of water to form a resonance-stabilized nitrenium ion.

Nucleophilic Attack: A water molecule attacks the para-position of the phenyl ring.

Rearomatization: The intermediate undergoes deprotonation to restore the aromaticity of the ring, yielding the p-aminophenol.

DFT calculations have suggested that the nitrenium ion may not exist as a free species in highly nucleophilic media like water; instead, the reaction may proceed through a transition state with significant aniline (B41778) dication-like character. beilstein-journals.org The reaction is known to be intermolecular, as demonstrated by isotopic labeling studies where ¹⁸O from the solvent is incorporated into the product. beilstein-journals.org

| Step | Description | Key Intermediates |

| 1 | Reversible O-protonation of N-phenylhydroxylamine | O-protonated N-phenylhydroxylamine |

| 2 | Rate-determining loss of water | Nitrenium ion / Aniline dication-like transition state |

| 3 | Nucleophilic attack by water at the para-position | Wheland-type intermediate |

| 4 | Deprotonation to yield the final product | p-Aminophenol |

Analogues of N,O-diphenylhydroxylamine are known to undergo acid-catalyzed rearrangements that are mechanistically similar to the classic benzidine rearrangement of hydrazobenzenes. vedantu.com The benzidine rearrangement is an intramolecular process that typically involves a beilstein-journals.orgbeilstein-journals.org sigmatropic shift. ic.ac.uk

In the case of N,O-diphenylhydroxylamine analogues, the rearrangement is also initiated by protonation. The reaction is thought to proceed through a π-complex, where the two aromatic rings are stacked, facilitating the concerted cleavage of the N-O bond and the formation of a new C-C bond between the para-positions of the two rings. ic.ac.ukic.ac.uk

The kinetics and reaction pathways of both Bamberger and Benzidine-like rearrangements are highly dependent on the acidity of the medium and, consequently, the protonation state of the hydroxylamine derivative.

For the Bamberger rearrangement, at lower acid concentrations, the reaction rate is often first-order with respect to the concentration of the protonated substrate. acs.org In this regime, a monoprotonated species is the key reactive intermediate. acs.org However, at higher acidities, the reaction can become more complex, with evidence suggesting the involvement of a diprotonated species, which can significantly influence the reaction rate. beilstein-journals.org The increased protonation facilitates the departure of the water leaving group, thereby accelerating the rate of rearrangement. The concentration of the acid catalyst can therefore be used to control the reaction rate. unive.it

Similarly, the benzidine rearrangement is also strongly acid-catalyzed. The reaction can proceed through either a monoprotonated or a diprotonated intermediate. ic.ac.uk Kinetic studies have shown that the rearrangement of some hydrazobenzenes can be first or second order with respect to the acid concentration, indicating the involvement of one or two protons in the rate-determining step. rsc.orgresearchgate.net For N,O-diphenylhydroxylamine, theoretical calculations suggest that even monoprotonation on the nitrogen atom leads to a very low activation barrier for rearrangement, indicating that the compound is likely to be highly unstable in acidic conditions. ic.ac.uk The diprotonated route is generally even more facile. The nature of the proton transfer steps, whether they are pre-equilibrium or part of the rate-determining step, can be investigated through solvent isotope effects. rsc.org

| Rearrangement Type | Protonation State | Effect on Kinetics | Predominant Pathway |

| Bamberger | Mono-protonated (low acidity) | First-order in acid | Formation of p-aminophenol |

| Bamberger | Di-protonated (high acidity) | Higher-order dependence on acid | Accelerated rearrangement |

| Benzidine-like | Mono-protonated | Facile rearrangement | Formation of C-C and C-N bonded products |

| Benzidine-like | Di-protonated | Very rapid rearrangement | Predominant formation of C-C bonded products |

Benzidine-like Rearrangements of N,O-Diphenylhydroxylamine Analogues

Thermal and Photolytic Fragmentation Pathways

Derivatives of this compound, particularly O-arylsulfonyl derivatives, are susceptible to fragmentation upon thermal or photolytic activation. These reactions often proceed via homolytic cleavage of the weaker bonds within the molecule, leading to the formation of radical intermediates.

Homolytic Cleavage Mechanisms (N-O and S-O Bonds) in O-Arylsulfonyl Derivatives

The decomposition of N,N-bis(arylsulfonyl)hydroxylamines serves as a model for understanding the fragmentation pathways of O-arylsulfonyl derivatives of this compound. In these systems, the S-N bond is prone to homolytic cleavage. nih.gov The thermal decomposition of N,N-bis(p-tolylsulfonyl)hydroxylamine (BTH) is proposed to proceed through the homolytic cleavage of the S-N bond of p-tolylsulfonyl nitrite, which exists in equilibrium with BTH in solution. nih.gov This initial cleavage generates nitric oxide (NO) and a p-tolylsulfonyl radical.

While the S-N bond is a primary site of cleavage in bis(arylsulfonyl)hydroxylamines, in O-arylsulfonyl derivatives of this compound, the N-O bond is also a potential site for homolytic scission. The relative bond dissociation energies of the N-O and S-O bonds will dictate the preferred fragmentation pathway. The presence of aryl groups on the nitrogen atom can influence the stability of the resulting aminyl radical, potentially favoring N-O bond cleavage.

Identification of Radical Intermediates and Secondary Products

The radical intermediates generated during the fragmentation of N,N-bis(arylsulfonyl)hydroxylamines have been identified using spin trapping techniques with electron spin resonance (ESR) spectroscopy. In the decomposition of N,N-bis(p-tolylsulfonyl)hydroxylamine, the formation of p-tolylsulfonyl radicals has been confirmed using spin traps such as 2-methyl-2-nitrosopropane (B1203614) (MNP) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.gov

The primary radical intermediates can undergo a variety of secondary reactions, leading to the final products. The p-tolylsulfonyl radicals can abstract hydrogen atoms from the solvent or other species, or they can participate in recombination reactions. In the presence of oxygen, the decomposition process is accelerated, suggesting the involvement of peroxy radicals. nih.gov

The major secondary products from the decomposition of N,N-bis(p-tolylsulfonyl)hydroxylamine in chloroform (B151607) and benzene (B151609) are p-toluenesulfonic acid and N,N,O-tris(p-tolylsulfonyl)hydroxylamine. nih.gov The formation of p-toluenesulfonyl chloride from a chloroform solution indicates that the p-tolylsulfonyl radical can abstract a chlorine atom from the solvent. nih.gov Furthermore, the initially formed nitric oxide can be oxidized to nitrogen dioxide, which can then react with the parent compound to form an organic analog of Fremy's radical. This radical can then recombine with a p-tolylsulfonyl radical. nih.gov

| Parent Compound | Radical Intermediates | Secondary Products | Reference |

|---|---|---|---|

| N,N-bis(p-tolylsulfonyl)hydroxylamine | p-Tolylsulfonyl radical, Nitric oxide | p-Toluensulfonic acid, N,N,O-tris(p-tolylsulfonyl)hydroxylamine, p-Toluenesulfonyl chloride (in CHCl3) | nih.gov |

Reactions with Specific Reagents and Reactive Species

Reactions with Sulphinyl Chlorides

The reaction of hydroxylamines with sulphinyl chlorides provides a route to the synthesis of various sulfur-containing nitrogen compounds. While the specific reaction of this compound with sulphinyl chlorides is not extensively detailed in the provided search results, the reactivity of analogous N,N-dialkylhydroxylamines offers valuable insights.

The reaction of N,N-dialkylhydroxylamines with sulphinyl chlorides proceeds through an initial O-sulphinylated hydroxylamine intermediate. This intermediate is generally unstable and can undergo further reactions. The subsequent transformation of this intermediate can follow different pathways, depending on the reaction conditions and the nature of the substituents.

One possible pathway is a rearrangement to form a sulphonamide. This rearrangement has been shown to involve a radical-cage mechanism. The O-sulphinylated intermediate can undergo homolytic cleavage of the N-O bond to generate an aminyl radical and a sulfinyl radical within a solvent cage. Recombination of these radicals can then lead to the formation of the thermodynamically more stable sulphonamide.

Alternatively, the O-sulphinylated intermediate can undergo an elimination reaction. This is particularly relevant in cases where a suitable proton is available for abstraction. A six-electron, symmetry-allowed cyclic elimination can lead to the formation of an imine and a sulphinic acid.

The reaction of N-acylhydrazones with thionyl chloride, a common sulphinyl chloride, results in the formation of N-arylhydrazonoyl chlorides. researchgate.net This suggests that the reaction of this compound with thionyl chloride could potentially lead to the formation of a diphenylamino-substituted sulfur-containing species, although the exact structure would depend on the specific reaction pathway followed.

Interactions with Peroxodisulfate Anions and Formation of O-Sulfonate Intermediates

The oxidation of diphenylamine (B1679370) by peroxodisulfate (or persulfate) anions (S₂O₈²⁻) proceeds through a mechanism that does not involve radical chain reactions. Kinetic studies have shown that the reaction rate is not influenced by the presence of radical promoters or traps. Instead, the proposed mechanism involves the formation of an N-diphenylhydroxylamine-O-sulfonate intermediate in a pre-equilibrium step. nih.govosha.gov This intermediate is analogous to the arylhydroxylamine-O-sulfonate intermediates suggested in the persulfate oxidation of other aromatic amines. nih.gov

Table 1: Kinetic Parameters for the Oxidation of Diphenylamine by Peroxodisulfate

| Condition | Rate Law Dependence | Key Intermediate |

|---|---|---|

| pH > 4 (Acetic acid-acetate buffer) | First order in [Diphenylamine] and [Peroxodisulfate]; Acid independent | N-diphenylhydroxylamine-O-sulfonate |

Reactivity with Peroxyl Radicals and Chain Inhibition Mechanisms

This compound functions as a chain-breaking antioxidant, a class of compounds that inhibits autoxidation processes by reacting with and neutralizing chain-propagating peroxyl radicals (ROO•). researchgate.net The primary mechanism of action for hydroxylamines in this context is hydrogen atom transfer (HAT). rsc.org The hydroxylamine donates its labile hydrogen atom to the peroxyl radical, thereby quenching the radical and terminating the oxidative chain reaction. researchgate.netrsc.org

In the case of this compound, the hydrogen atom from the hydroxyl (-OH) group is donated. This reaction converts the highly reactive peroxyl radical into a more stable hydroperoxide (ROOH) and transforms the hydroxylamine into a stable aminoxyl radical (Ph₂NO•). This resulting radical is significantly less reactive than the initial peroxyl radical and does not propagate the oxidative chain. researchgate.net

The general scheme for this chain inhibition mechanism can be represented as follows:

Propagation Step: ROO• + RH → ROOH + R•

Inhibition Step: ROO• + Ph₂NOH → ROOH + Ph₂NO•

This radical-trapping activity is characteristic of hindered phenolic antioxidants and other chain-breaking antioxidants that protect organic materials from degradation. tappi.org

Oxidation of Aminyl Radicals to Hydroxylamine Derivatives

The formation of this compound can occur via the oxidation of the corresponding diphenylaminyl radical (Ph₂N•). The diphenylaminyl radical is a key intermediate formed during the oxidation of diphenylamine by various agents, including ozone and other oxidants. researchgate.netnih.gov While the more common reaction of hydroxylamines is the donation of a hydrogen atom to form an aminoxyl radical, the reverse process—the formation of a hydroxylamine from an aminyl radical—is also a chemically plausible pathway.

This transformation would typically involve the reaction of the diphenylaminyl radical with an oxygen-centered radical. A likely candidate for this reaction in biological or environmental systems is the superoxide (B77818) radical anion (O₂•⁻). nih.gov The reaction would proceed as a radical-radical termination step:

Ph₂N• + O₂•⁻ + H⁺ → Ph₂NOH + O₂

Alternatively, reaction with a hydroxyl radical (•OH), though less common, would also yield the hydroxylamine:

Ph₂N• + •OH → Ph₂NOH

This pathway represents a termination event in radical chemistry, where two reactive radical species combine to form a more stable, non-radical product. The generation of hydroxylamine derivatives from aminyl radicals serves as a mechanism to quench reactive nitrogen species.

Formation of this compound as a By-product in Nitrosamine Chemistry

This compound can be formed as a byproduct in chemical processes involving N-nitrosodiphenylamine (NDFA). NDFA is known to be a relatively unstable compound, particularly when compared to other nitrosamines like dimethylnitrosamine. osha.gov Its instability stems from the weak bond between the two nitrogen atoms, which has a dissociation energy of only about 11 kcal/mole. osha.gov

This inherent weakness allows for the facile decomposition of NDFA, especially when heated or in the presence of dilute acids. nih.govosha.gov The primary decomposition pathway involves the homolytic cleavage of the N-NO bond, which results in the formation of a diphenylaminyl radical (Ph₂N•) and a nitrosyl radical (•NO). osha.gov

NDFA → Ph₂N• + •NO

Once the diphenylaminyl radical is formed, it can undergo subsequent oxidation to yield this compound, as described in section 3.4.4. The presence of oxidizing species or oxygen-centered radicals in the reaction environment can facilitate this conversion. nih.govnih.gov Therefore, in any chemical system where N-nitrosodiphenylamine is present and subject to degradation, this compound is a potential transformation product. Other known decomposition or rearrangement products of NDFA include diphenylamine (DFA) and 4-nitrosodiphenylamine, the latter formed via the Fischer-Hepp rearrangement. osha.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | C₁₂H₁₁NO |

| Peroxodisulfate Anion | S₂O₈²⁻ |

| N-phenyl-p-benzoquinoneimine | C₁₂H₉NO |

| Diphenylamine | C₁₂H₁₁N |

| N-nitrosodiphenylamine | C₁₂H₁₀N₂O |

| 4-nitrosodiphenylamine | C₁₂H₁₀N₂O |

| Superoxide Radical Anion | O₂•⁻ |

| Hydroxyl Radical | •OH |

| Peroxyl Radical | ROO• |

| Diphenylaminyl Radical | C₁₂H₁₀N• |

Theoretical and Computational Investigations of N,n Diphenylhydroxylamine Systems

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies have been instrumental in refining the understanding of reaction pathways involving aryl hydroxylamines, particularly in acid-catalyzed rearrangements like the Bamberger rearrangement. These computational approaches allow for the detailed exploration of potential energy surfaces, connecting reactants, transition states, and products.

A range of computational methodologies has been employed to study the reactions of systems structurally related to N,N-Diphenylhydroxylamine. Density Functional Theory (DFT) is a prominent method used for these investigations due to its balance of computational cost and accuracy in handling electron correlation. nih.gov Specific functionals such as B3LYP, ωB97X-D, and M06-2X are frequently used to model reaction mechanisms and thermodynamic properties. researchgate.netnih.gov For instance, DFT calculations were, for the first time, applied to investigate the Bamberger rearrangement of N-phenylhydroxylamine to p-aminophenol, providing significant insights that challenged previously accepted mechanisms. researchgate.netbeilstein-journals.org

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are also utilized. stackexchange.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CC) theory, such as CCSD(T), offer higher levels of accuracy, although often at a greater computational expense. nih.gov These methods are particularly valuable for obtaining high-quality single-point energies for critical points on the potential energy surface, such as reactants, products, and transition states, which can then be used to benchmark results from more cost-effective DFT calculations. nih.gov The choice of basis set, such as the Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ), is also a critical parameter in these calculations. nih.gov

| Methodology | Description | Typical Application in Hydroxylamine (B1172632) Systems |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of many-body systems by using functionals of the electron density. | Geometry optimization, frequency calculations, reaction path following, and calculation of activation energies for rearrangements. nih.govbeilstein-journals.org |

| Ab Initio Methods (e.g., HF, MP2, CCSD(T)) | A class of methods based on the Schrödinger equation that do not use empirical parameters. The accuracy can be systematically improved. | High-accuracy single-point energy calculations to refine energies obtained from DFT, providing benchmark barrier heights and reaction enthalpies. nih.gov |

| Hybrid Functionals (e.g., B3LYP) | A class of DFT functionals that mix a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources. | Widely used for studying organic reaction mechanisms, including proton transfers and rearrangements. researchgate.net |

| Range-Separated Functionals (e.g., ωB97X-D) | DFT functionals that partition the electron-electron Coulomb interaction to improve the description of long-range interactions. | Used for DFT-refinement of reaction energies and barriers found at lower levels of theory. peerj.com |

A primary goal of computational reaction mechanism studies is the identification and characterization of transition state (TS) structures and the calculation of their associated activation barriers (activation energies). chemrxiv.org The activation barrier is a fundamental quantity for understanding reaction kinetics. nih.gov For the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations were used to trace the reaction of both monoprotonated and diprotonated systems. researchgate.net

Initial studies of the monoprotonated species yielded calculated activation energies that were significantly higher than those observed experimentally. beilstein-journals.org However, investigation of a diprotonated reaction pathway revealed a new mechanism with an activation energy that was consistent with experimental data. researchgate.net This computationally-derived mechanism proceeds through an "aniline dication-like" transition state, supplanting the long-held hypothesis of a nitrenium ion intermediate, which calculations showed was not a stable intermediate in the presence of nucleophilic water molecules. researchgate.netbeilstein-journals.org The calculation of activation barriers is crucial, as it allows for the comparison of competing reaction pathways and the determination of the rate-determining step. nih.gov

| Reaction System | Computational Model | Calculated Activation Energy (kcal/mol) | Key Finding |

| Bamberger Rearrangement (Monoprotonated) | B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) | Much larger than experimental values | The monoprotonated pathway is unlikely to be the primary mechanism. researchgate.netbeilstein-journals.org |

| Bamberger Rearrangement (Diprotonated) | B3LYP/6-311+G(d,p)//B3LYP/6-311+G(d,p) | Similar to experimental values | A diprotonated mechanism via an aniline (B41778) dication-like transition state is proposed as the operative pathway. researchgate.net |

Computational Probing of Intermediate Structures

Beyond the transition state, computational chemistry allows for the characterization of short-lived or transient intermediates that may not be directly observable experimentally.

In rearrangements analogous to those undergone by this compound, such as the benzidine (B372746) rearrangement of diphenylhydrazine, the formation of transient π-complexes is a key mechanistic feature. ic.ac.uk Theoretical studies on the related N,O-diphenyl hydroxylamine have shown that even monoprotonation on the nitrogen atom leads to a very small free energy barrier (ΔG‡) for the formation of a π-complex. ic.ac.uk This intermediate is formed by the interaction of the two phenyl rings and subsequently collapses to form a new carbon-carbon bond. ic.ac.uk Computational modeling of these π-complexes helps to understand their geometry, electronic structure, and the factors that govern their subsequent reaction pathways. Studies have also noted that such π-complexes can possess significant biradical character, which can influence their reactivity. ic.ac.uk

The aromaticity of the phenyl rings in this compound and its reaction intermediates is a critical factor influencing their stability and reactivity. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. github.io The NICS value is calculated as the negative of the absolute magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or a point above the ring plane (e.g., NICS(1)). nih.gov

Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity.

Positive NICS values suggest a paratropic ring current, characteristic of antiaromaticity.

Values near zero imply a non-aromatic system. nih.gov

During a rearrangement reaction, the charge distribution within the phenyl rings of an intermediate can be significantly perturbed. This perturbation affects the degree of aromaticity. By calculating the NICS values for various proposed intermediates, chemists can gain insight into their electronic structure and relative stability. globalnmr.org Different variants of the NICS index, such as NICS(1)zz, which considers only the tensor component perpendicular to the ring, have been developed to provide a more robust measure of the π-electron contribution to aromaticity. nih.gov

| NICS Index | Probe Point Location | Primary Purpose |

| NICS(0) | Geometric center of the ring | Original and simple aromaticity probe. nih.gov |

| NICS(1) | 1 Å above the geometric center of the ring | Reduces the influence of local σ-bond contributions, often giving a better measure of π-aromaticity. nih.gov |

| NICSzz | Calculated from the zz-component of the shielding tensor (perpendicular to the ring plane) | Aims to further isolate the effects of the π-electron system from σ-electron contributions. nih.gov |

Radical Species Modeling and Energetics

While many rearrangements of aryl hydroxylamines are believed to proceed through ionic mechanisms, computational studies can also explore the possibility of radical pathways or intermediates with radical character. ic.ac.uk As mentioned, the π-complex formed during the rearrangement of diprotonated diphenyl hydrazine (B178648) was found to have open-shell biradical character. ic.ac.uk

Computational methods like DFT can be used to model the energetics of these radical species. By calculating the energies of the radical, reactant, and product species, the feasibility of a radical-mediated pathway can be assessed. Furthermore, conceptual DFT descriptors, such as Fukui functions, can be employed to model chemical reactivity and predict sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov These calculations are essential for a comprehensive understanding of all plausible reaction mechanisms, including those that may involve homolytic bond cleavage or single-electron transfer steps.

Advanced Applications in Organic Synthesis and Materials Science Precursors

N,N-Diphenylhydroxylamine as a Precursor for N,N-Disubstituted Nitroxides

One of the primary applications of N,N-disubstituted hydroxylamines is their role as precursors to nitroxides, which are stable free radicals. whiterose.ac.uk The oxidation of secondary amines that are sterically protected can lead to the formation of persistent nitroxide radicals. whiterose.ac.uk These nitroxides, characterized by a delocalized free electron over the N-O bond, exhibit significant stability, enabling their use in various specialized applications. whiterose.ac.uk

Nitroxides derived from hydroxylamines are effective polymerization inhibitors. whiterose.ac.uk They function by reversibly capturing propagating radicals, a process central to nitroxide-mediated polymerization (NMP). nih.gov This controlled radical polymerization technique relies on the reversible termination of growing polymer chains by the nitroxide, which allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. ucsc.edu The stability of the nitroxide is crucial; bulky substituents on the nitrogen atom prevent dimerization and contribute to their kinetic stability, allowing them to be stored under air at room temperature. researchgate.net For instance, N,N-dibenzylhydroxylamine has been investigated as a polymerization inhibitor, where its mechanism involves quenching peroxyl radicals at the ends of propagating chains through hydrogen abstraction. core.ac.uk In the presence of oxygen, the corresponding N,N-dibenzylnitroxide also contributes to the inhibition process. core.ac.uk

Table 1: Research Findings on Polymerization Inhibition

| Compound/System | Observation | Implication | Source |

|---|---|---|---|

| N,N-dibenzylhydroxylamine (DBHA) | Effective inhibitor in oxygenated systems. | Main inhibition mechanism is quenching of peroxyl radicals. | core.ac.uk |

| DBHA/2,5-DTBBQ Mixture | Synergistic inhibition of styrene (B11656) autopolymerization. | N,N-Dibenzylnitroxide is formed and involved in the inhibition time. | core.ac.uk |

| Nitroxides (general) | Completely inhibit polymerization at certain concentrations. | Affect inhibition time rather than retardation. | core.ac.uk |

| 4-hydroxy-TEMPO (4HT) | Immediate termination of methyl methacrylate (B99206) polymerization upon addition. | Demonstrates the high efficiency of nitroxide derivatives as inhibitors. | whiterose.ac.uk |

Hydroxylamines and their nitroxide derivatives are recognized for their capacity to act as potent radical traps. tdtu.edu.vnrsc.orgnih.gov They can effectively scavenge free radicals, primarily through a hydrogen transfer mechanism. tdtu.edu.vnrsc.orgnih.gov For N-phenylhydroxylamines, both the N–H and O–H bonds can serve as hydrogen-donating centers for this purpose. tdtu.edu.vnrsc.org The efficiency of this radical trapping is related to the bond dissociation enthalpies (BDEs) of these bonds. tdtu.edu.vnrsc.org Theoretical studies using Density Functional Theory (DFT) have been employed to evaluate these BDEs, providing insight into the radical trapping activity. tdtu.edu.vnrsc.orgnih.gov The antioxidant capability of N-phenylhydroxylamine has been further evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. tdtu.edu.vnrsc.org Nitroxides can also participate in radical-radical recombination reactions, providing additional pathways for detoxification of reactive species. nih.gov

Table 2: Bond Dissociation Enthalpy (BDE) of N-Phenylhydroxylamine

| Bond | Gas Phase (kcal/mol) | DMSO (kcal/mol) | Water (kcal/mol) | Source |

|---|---|---|---|---|

| N–H | 74.8 | 77.1 | 77.4 | tdtu.edu.vnrsc.org |

| O–H | ~69.8 | ~69.6 | ~71.4 | tdtu.edu.vnrsc.org |

The inherent stability and paramagnetic nature of nitroxide radicals make them excellent probes for Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy. nih.gov The synthesis of stable nitroxide radicals is a key area of research for their application in biomolecule spin labeling and other EPR experiments. rsc.org Sterically hindered nitroxides are particularly valuable as they can be isolated and handled, serving as reliable standards for ESR spectrometry. mdpi.com The EPR spectrum of a nitroxide provides information about its molecular environment, making these compounds useful for studying the structure and dynamics of biomolecules. rsc.org The oxidation of sterically hindered cyclic N-hydroxy groups can quantitatively form stable nitroxyl (B88944) bicyclic radicals, which are useful in these applications. nih.gov

Synthetic Intermediates in Complex Molecule Construction

This compound and its analogs are valuable intermediates in the synthesis of more complex molecules, including heterocyclic scaffolds and biologically active compounds.

The oxidation of hydroxydiphenylamine compounds can yield the corresponding N-phenyl-p-benzoquinoneimine derivatives. google.com A novel process utilizes a modified activated carbon catalyst, from which surface oxides have been removed, to facilitate this conversion in the presence of oxygen. google.com This method allows for the conversion of 4-hydroxydiphenylamine (B52144) to N-phenyl-p-benzoquinoneimine in nearly quantitative yields. google.com Quinoneimines are valuable synthetic precursors for creating aromatic heterocyclic structures, which are important scaffolds in drug discovery research. encyclopedia.pub The oxidation of N,N-disubstituted hydroxylamines is one of the most direct methods to access nitrones, which are key intermediates in the total synthesis of nitrogen-containing natural products. chimia.ch

N-phenylhydroxylamines have been identified as promising antioxidants. tdtu.edu.vnrsc.orgnih.gov Their ability to scavenge free radicals is central to their antioxidant activity. tdtu.edu.vnrsc.orgnih.gov The degradation of phenylhydroxylamine in aqueous solutions is oxygen-dependent and can lead to products such as nitrosobenzene (B162901), nitrobenzene (B124822), and azoxybenzene. nih.gov This degradation chemistry is relevant to understanding the metabolic activation and potential carcinogenic effects of primary aromatic amines. nih.gov The antioxidant mechanism primarily involves hydrogen atom transfer to intercept reactive oxygen species. tdtu.edu.vnrsc.orgnih.gov In some contexts, nitroxides derived from hydroxylamines can protect against lipid peroxidation, a key process in cellular damage. nih.gov The study of the degradation of N-acetyl alanine (B10760859) by hydroxyl radicals in the presence of phenolic antioxidants shows that these compounds can act by intercepting both initiating hydroxyl radicals and propagating peroxyl radicals. mdpi.com

Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Spectroscopic Techniques for Identification of Intermediates and Products

The identification of fleeting intermediates and stable products is paramount to piecing together a reaction mechanism. Various spectroscopic techniques are indispensable tools in this endeavor, each providing a unique window into the molecular changes occurring during a chemical transformation.

UV-Visible (UV-Vis) spectroscopy is another powerful tool for monitoring the progress of reactions involving N,N-Diphenylhydroxylamine. The formation and decay of intermediates can often be followed by observing changes in the absorption spectrum over time. For example, the formation of colored intermediates, such as the diphenylnitroxide radical, would lead to the appearance of new absorption bands in the visible region of the spectrum. While specific absorption maxima for intermediates in this compound reactions are not extensively documented, analogous systems, such as the oxidation of diphenylamine (B1679370), show the formation of species that absorb in the visible range, indicating the utility of this technique.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 1H and 13C NMR, is crucial for the structural elucidation of the final, stable products of a reaction. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise structure of the products formed from this compound can be determined. For instance, in an oxidation reaction, one might expect the formation of products like nitrosobenzene (B162901) or nitrobenzene (B124822), each of which has a distinct and well-documented NMR spectral signature.

Kinetic Studies for Reaction Pathway Elucidation

Kinetic studies provide quantitative information about the rates of chemical reactions and how these rates are influenced by various factors. This data is essential for proposing and validating a reaction mechanism.

Determination of Rate Laws and Kinetic Parameters

The rate law for a reaction is an experimentally determined equation that relates the rate of the reaction to the concentrations of the reactants. libretexts.orgrasayanjournal.co.in For a reaction involving this compound, the rate law can be determined by systematically varying the initial concentrations of the reactants and measuring the initial reaction rate.

For a hypothetical oxidation of this compound (DPH) by an oxidant (Ox), the rate law might take the form:

Rate = k[DPH]m[Ox]n

While a specific, experimentally determined rate law for the oxidation of this compound is not readily found in the literature, studies on similar compounds, such as the oxidation of hydroxylamine (B1172632), have shown first-order dependence on both the hydroxylamine and the oxidant. researchgate.netdatapdf.com

| Reactant | Order (Hypothetical) |

| This compound | m |

| Oxidant | n |

| Overall Order | m + n |

This interactive table represents a general framework for determining reaction orders. The specific values of 'm' and 'n' must be determined experimentally.

Investigation of Solvent and Substituent Effects on Reaction Rates

The rate of a chemical reaction can be significantly influenced by the solvent in which it is carried out and by the presence of substituents on the reactant molecules. Studying these effects provides deeper insights into the reaction mechanism, particularly the nature of the transition state.

Solvent Effects: The polarity of the solvent can have a profound impact on reaction rates. researchgate.netwikipedia.orgchemrxiv.orgucalgary.ca Reactions that proceed through a polar transition state are generally accelerated in more polar solvents, as the polar solvent molecules can stabilize the transition state, thereby lowering the activation energy. Conversely, reactions with a less polar transition state compared to the reactants may be slower in polar solvents.

A systematic study of the reaction of this compound in a series of solvents with varying polarities would allow for the quantification of this effect. By plotting the logarithm of the rate constant (log k) against a parameter that represents solvent polarity (e.g., the dielectric constant or the ET(30) value), one can assess the sensitivity of the reaction to the solvent environment.

| Solvent (Hypothetical) | Dielectric Constant (ε) | Relative Rate Constant (krel) |

| n-Hexane | 1.88 | 1 |

| Dichloromethane | 8.93 | Value |

| Acetone | 20.7 | Value |

| Acetonitrile | 37.5 | Value |

| Water | 80.1 | Value |

This interactive table illustrates the type of data that would be collected to study solvent effects. The 'Value' entries would be determined experimentally.

Substituent Effects: The electronic properties of substituents on the phenyl rings of this compound can significantly alter its reactivity. Electron-donating groups (EDGs) increase the electron density on the molecule, making it more susceptible to oxidation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which may slow down an oxidation reaction.

The Hammett equation provides a quantitative way to correlate the effect of substituents on reaction rates. libretexts.orgviu.cadalalinstitute.comnih.gov The equation is given by:

log(kX/kH) = ρσ

where kX is the rate constant for a reaction with a substituted reactant, kH is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant. The sign and magnitude of ρ provide valuable information about the reaction mechanism. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the development of positive charge in the transition state.

| Substituent (para-position) | Hammett Constant (σp) | Relative Rate Constant (krel) |

| -OCH3 | -0.27 | Value |

| -CH3 | -0.17 | Value |

| -H | 0.00 | 1 |

| -Cl | 0.23 | Value |

| -NO2 | 0.78 | Value |

This interactive table demonstrates the data needed for a Hammett analysis. Experimental determination of the relative rate constants is required to calculate the reaction constant, ρ.

常见问题

Q. What are the key physicochemical properties of N,N-Diphenylhydroxylamine relevant to experimental design?

this compound (CAS 1079-64-7) has a molecular formula of C₁₂H₁₁NO, a molecular weight of 185.22 g/mol, and a density of 1.194 g/cm³. Its boiling point is 304.3°C at 760 mmHg, and it exhibits a flashpoint of 151.2°C. These properties are critical for solvent selection (e.g., high-boiling solvents like DMSO or DMF) and reaction temperature optimization. The compound’s stability under ambient conditions requires inert atmospheres (e.g., nitrogen or argon) to prevent oxidation during storage and handling .

Q. How can researchers safely handle and store this compound in laboratory settings?

Safety protocols include using PPE (gloves, lab coats, goggles), working in a fume hood, and avoiding skin/eye contact. Storage should be in airtight containers under inert gas (N₂ or Ar) at -20°C to minimize degradation. Prolonged storage is discouraged due to potential decomposition, which may increase toxicity risks .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm aromatic proton environments and hydroxylamine functional groups.

- FT-IR : Peaks at ~3300 cm⁻¹ (N–OH stretch) and ~1500 cm⁻¹ (C–N stretch).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion confirmation (m/z 185.22).

Cross-referencing with databases like NIST or PubChem ensures accuracy .

Q. What synthetic routes are commonly employed for this compound?

A standard method involves the condensation of hydroxylamine with diphenylamine under acidic conditions. Alternatively, controlled reduction of nitrosobenzene derivatives using SnCl₂/HCl or catalytic hydrogenation (Pd/C, H₂) can yield the compound. Schlenk techniques are recommended to exclude moisture and oxygen during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

Discrepancies often arise from variations in reaction conditions (e.g., oxygen presence, catalyst purity). Systematic optimization includes:

- Oxygen Exclusion : Rigorous degassing of solvents and inert gas purging.

- Catalyst Screening : Testing alternatives to SnCl₂, such as FeCl₃ or Zn dust.

- Kinetic Monitoring : Using in-situ FT-IR or HPLC to track intermediate formation.

Comparative studies with analogous compounds (e.g., N,N-Diethylhydroxylamine) may provide mechanistic insights .

Q. What strategies mitigate decomposition of this compound during long-term reactions?

Decomposition pathways (e.g., oxidation to nitroso derivatives) can be minimized by:

- Stabilizers : Adding radical scavengers like BHT (butylated hydroxytoluene).

- Low-Temperature Reactions : Conducting syntheses below 0°C.

- Protective Group Chemistry : Temporarily masking the hydroxylamine group with acetyl or benzoyl moieties. Post-reaction deprotection under mild conditions (e.g., NaOH/MeOH) restores functionality .

Q. How does this compound’s reactivity compare to other hydroxylamine derivatives in radical scavenging applications?

this compound exhibits stronger radical scavenging activity than N-Phenylhydroxylamine due to electron-donating phenyl groups stabilizing the N–O radical intermediate. Quantitative comparisons using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays show IC₅₀ values 30–40% lower than its mono-phenyl analogs. Computational studies (DFT) further validate its redox potential .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Common impurities include diphenylamine (unreacted precursor) and nitrosobenzene (oxidation byproduct). Resolution strategies:

Q. Methodological Notes

- Synthesis Optimization : Always validate reaction scalability by testing small batches (≤5 mmol) before large-scale synthesis.

- Safety Compliance : Follow OSHA guidelines and update SDS every three months if new hazards emerge .

- Data Validation : Cross-check experimental results with literature (e.g., Karunakaran et al., 2001) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。